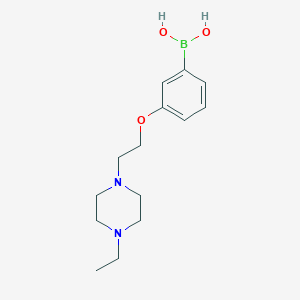
(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid
Overview
Description
(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Ethylpiperazine Moiety: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Attachment to the Phenyl Ring: The ethylpiperazine moiety is then attached to the phenyl ring through an ether linkage, often using a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Boronate esters.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.
Biology: Investigated for its potential as a ligand in the development of new drugs targeting specific biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
- (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid
- (3-(2-(4-Propylpiperazin-1-yl)ethoxy)phenyl)boronic acid
- (3-(2-(4-Butylpiperazin-1-yl)ethoxy)phenyl)boronic acid
Comparison:
- Uniqueness: The ethyl group in (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid provides a distinct steric and electronic environment compared to its methyl, propyl, and butyl analogs. This can influence its binding affinity and selectivity towards molecular targets.
- Reactivity: The presence of different alkyl groups can affect the compound’s reactivity in chemical reactions, with the ethyl derivative potentially offering a balance between steric hindrance and electronic effects .
Properties
IUPAC Name |
[3-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-2-16-6-8-17(9-7-16)10-11-20-14-5-3-4-13(12-14)15(18)19/h3-5,12,18-19H,2,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVTVPHRWSZRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





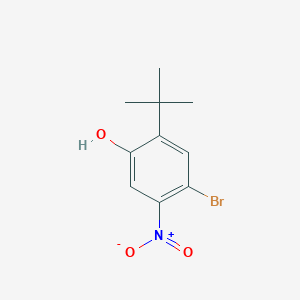
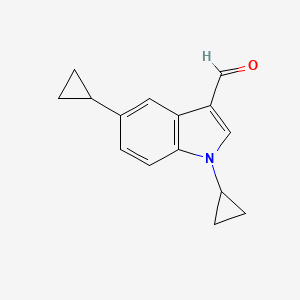
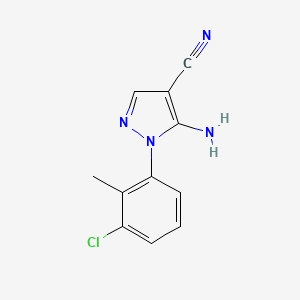
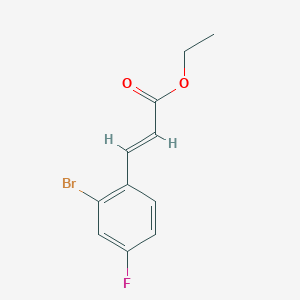

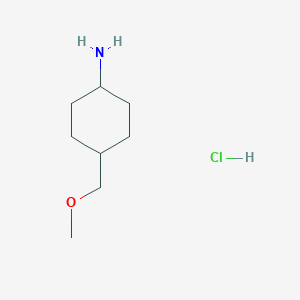
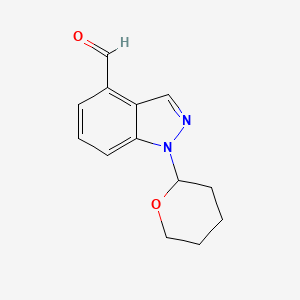
![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)

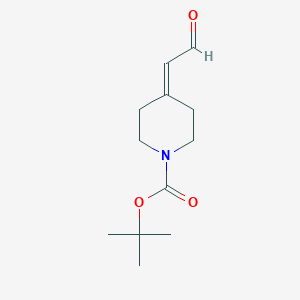
![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)
